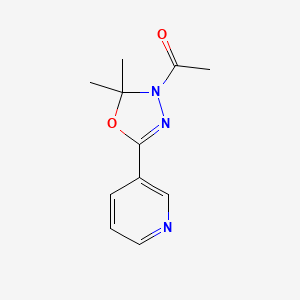![molecular formula C23H27N3O2 B12172703 1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12172703.png)
1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound that belongs to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
N-Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with cytokine receptors .
Vergleich Mit ähnlichen Verbindungen
1-benzyl-N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H27N3O2 |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
1-benzyl-N-[2-(2,2-dimethylpropanoylamino)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O2/c1-23(2,3)22(28)25-14-13-24-21(27)19-16-26(15-17-9-5-4-6-10-17)20-12-8-7-11-18(19)20/h4-12,16H,13-15H2,1-3H3,(H,24,27)(H,25,28) |
InChI-Schlüssel |
IIFTUNVWSHOOJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12172626.png)
![N'-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B12172627.png)
![6-[4-(propan-2-yl)phenyl]-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12172643.png)
![3,6-dimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12172645.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B12172652.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12172670.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(7-methoxyquinolin-3-yl)acetamide](/img/structure/B12172673.png)

![N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12172679.png)

![N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12172685.png)

![3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12172699.png)
